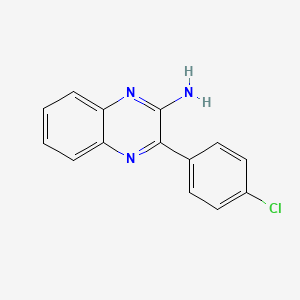

3-(4-Chlorophenyl)quinoxalin-2-amine

Description

Properties

CAS No. |

101094-86-4 |

|---|---|

Molecular Formula |

C14H10ClN3 |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

3-(4-chlorophenyl)quinoxalin-2-amine |

InChI |

InChI=1S/C14H10ClN3/c15-10-7-5-9(6-8-10)13-14(16)18-12-4-2-1-3-11(12)17-13/h1-8H,(H2,16,18) |

InChI Key |

SWDMOLYFKLCECJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

This method leverages the reactivity of 2,3-dichloroquinoxaline (2,3-DCQ) as a precursor. The chlorine atoms at positions 2 and 3 undergo nucleophilic substitution with amines, enabling the introduction of the 4-chlorophenyl group.

Step 1: Synthesis of 2,3-Dichloroquinoxaline

2,3-DCQ is synthesized via cyclocondensation of o-phenylenediamine with oxalic acid under acidic conditions, followed by chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The product is purified via crystallization.

Step 2: Substitution with 4-Chloroaniline

A solution of 2,3-DCQ (1.0 g, 0.005 mol) and 4-chloroaniline (3.18 g, 0.025 mol) in acetonitrile is refluxed with triethylamine (0.5 g, 0.005 mol) as a base. The reaction is monitored by TLC, typically requiring 20–40 hours for completion. After cooling, the mixture is filtered, washed with water, and crystallized from ethanol to yield 3-(4-chlorophenyl)quinoxalin-2-amine as a solid.

Key Data:

Optimization and Challenges

- Selectivity: Conducting the reaction at room temperature minimizes double substitution, ensuring monosubstitution at position 3.

- Purification: Crystallization from ethanol or benzene-petroleum ether mixtures enhances purity.

Condensation-Cyclization of 1,2-Phenylenediamine with 4-Chlorobenzaldehyde

Reaction Pathway

This method involves the formation of the quinoxaline core via condensation of 1,2-phenylenediamine with an aryl aldehyde, followed by cyclization.

Step 1: Condensation Reaction

A mixture of 1,2-phenylenediamine (5 mmol), 4-chlorobenzaldehyde (5.5 mmol), and molecular sieves in dimethylformamide (DMF) is stirred at 80°C for 6 hours. The molecular sieves facilitate imine formation by absorbing water.

Step 2: Cyclization with Sodium Cyanide

Sodium cyanide (0.294 g, 5.5 mmol) is added to the reaction mixture to promote cyclization. After completion, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data:

Structural Confirmation

- ¹H NMR (DMSO-d₆): Signals at δ 8.48–8.37 (m, ArH), 7.85–7.78 (m, ArH), and 6.90 (s, NH₂) confirm the quinoxaline structure and amine group.

- IR Spectroscopy: N-H stretching at 3200–3300 cm⁻¹.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 (2,3-DCQ Route) | Method 2 (Condensation-Cyclization) |

|---|---|---|

| Starting Materials | 2,3-DCQ, 4-chloroaniline | 1,2-Phenylenediamine, 4-chlorobenzaldehyde |

| Reaction Time | 20–40 hours | 6 hours |

| Yield | 65–75% | ~70% |

| Purification | Crystallization | Column chromatography |

| Scalability | Moderate | High |

Advantages of Method 1:

- Direct substitution avoids multi-step synthesis.

- High functional group tolerance for diverse derivatives.

Advantages of Method 2:

Applications and Derivatives

This compound serves as a precursor for antimicrobial agents and optoelectronic materials. Functionalization at the amine group (e.g., acylation, sulfonation) enables the synthesis of:

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)quinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in the presence of catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .

Scientific Research Applications

3-(4-Chlorophenyl)quinoxalin-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)quinoxalin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes. The compound’s quinoxaline ring structure allows it to bind to various biological receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates 3-(4-Chlorophenyl)quinoxalin-2-amine against four structurally related quinoxaline derivatives, focusing on substituent effects, physicochemical properties, and synthetic challenges.

Substituent Effects and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Key Observations:

- Halogen Effects: The 4-fluorophenyl analog () may exhibit higher metabolic stability than the chloro derivative due to fluorine’s stronger electronegativity and smaller atomic radius . Methoxy vs. Chloro: The methoxy group in 4k enhances solubility but reduces lipophilicity compared to chloro, which could affect membrane permeability .

Synthetic Challenges :

Analytical Characterization

- Spectroscopy: NMR and IR data (e.g., for 4k and 3-(CF3)quinoxalin-2-amine) are critical for confirming regiochemistry and purity .

- Crystallography : The fluorophenyl derivative () was structurally validated via X-ray crystallography, providing insights into bond angles and packing interactions .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)quinoxalin-2-amine?

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with 4-chloroaniline. A common method involves reacting DCQX (1 equivalent) with 4-chloroaniline (1 equivalent) in dimethylformamide (DMF) under reflux for 40 hours, using triethylamine as a base to deprotonate the amine. The crude product is purified via crystallization from hot ethanol, yielding ~76% of the target compound . Alternative protocols using shorter reaction times (4.5 hours) at 100°C in DMF have also been reported for analogous quinoxaline derivatives, though optimization may be required for specific substrates .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Key NMR signals include aromatic protons (δ 7.48–7.93 ppm for quinoxaline and chlorophenyl groups) and aliphatic protons (e.g., δ 4.73 ppm for propargyl substituents in related analogs). NMR typically shows signals for sp carbons (δ 126–148 ppm) and sp carbons (δ 72–79 ppm). For example, in compound 3c , the quinoxaline core and substituents are confirmed via distinct splitting patterns and integration values .

Q. What purification methods are effective for isolating this compound?

Crystallization from ethanol is the most cited method, yielding high-purity crystals. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for intermediates or analogs with complex substituents. Solvent selection should prioritize polarity matching to avoid excessive tailing .

Q. Which solvents and catalysts optimize nucleophilic substitution in quinoxaline systems?

Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states. Triethylamine or KCO are commonly used to neutralize HCl generated during substitution. For sterically hindered amines, microwave-assisted synthesis can improve yields by reducing reaction times .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and packing of this compound?

Single-crystal X-ray diffraction reveals monoclinic packing (space group ) with unit cell parameters Å, Å, and Å. Refinement using SHELXL (via the SHELX suite) is critical for modeling thermal displacement parameters and validating bond lengths/angles. Discrepancies in -factors (e.g., ) should be minimized through iterative least-squares refinement .

Q. How do reaction conditions influence regioselectivity in DCQX-based syntheses?

The C2 and C3 positions of DCQX exhibit differing reactivities due to electronic effects. Steric and electronic factors dictate whether mono- or di-substitution occurs. For example, bulky amines preferentially substitute at C3, while electron-rich nucleophiles target C2. Mechanistic studies using DFT calculations or kinetic monitoring (e.g., HPLC) can clarify these trends .

Q. How should researchers address contradictions in reported reaction yields or times?

Discrepancies (e.g., 40-hour vs. 4.5-hour reactions) may arise from variations in substrate purity, solvent quality, or heating methods. Systematic optimization via Design of Experiments (DoE) is recommended, with variables including temperature, catalyst loading, and solvent polarity. Reproducibility tests under inert atmospheres (e.g., N) can further isolate critical factors .

Q. What challenges arise in interpreting X-ray diffraction data for halogenated quinoxalines?

Heavy atoms like chlorine can cause absorption errors, requiring data correction via multi-scan methods (e.g., SADABS). Twinning or disorder in crystal lattices may necessitate alternative space group assignments. High-resolution data ( Å) and low-temperature collections (100 K) improve model accuracy .

Q. How to design bioactivity assays for this compound derivatives?

Standard protocols include:

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity assays : MTT or resazurin-based viability tests on mammalian cell lines.

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., halogens, alkoxy groups) to correlate electronic effects with activity .

Q. What advanced techniques elucidate substitution mechanisms in quinoxaline systems?

Isotopic labeling (e.g., -aniline) paired with - HMBC NMR can track bond formation. Computational methods (e.g., DFT for transition state modeling) or in situ IR spectroscopy may reveal intermediates. For example, stepwise substitution in DCQX is confirmed by isolating mono-substituted intermediates before full displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.